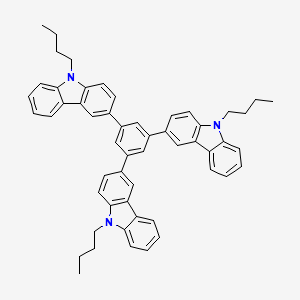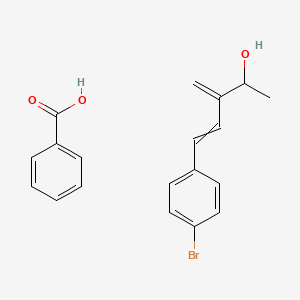![molecular formula C13H16N2O4 B14183194 4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid CAS No. 919771-94-1](/img/structure/B14183194.png)
4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a phenoxy group linked to a but-2-enoic acid moiety, with an aminoethylcarbamoyl substituent on the phenyl ring. Its structure suggests potential reactivity and utility in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the phenoxy group: This can be achieved through a nucleophilic aromatic substitution reaction where a phenol reacts with a suitable halide.
Introduction of the aminoethylcarbamoyl group: This step involves the reaction of the phenol derivative with an aminoethylcarbamoyl chloride under basic conditions.
Formation of the but-2-enoic acid moiety: This can be done through a Heck reaction, where the phenoxy derivative undergoes a palladium-catalyzed coupling with an appropriate alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, acids, or bases can be used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for biochemical studies.
Medicine: Its potential reactivity and functional groups make it a candidate for drug development and medicinal chemistry research.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid involves its interaction with specific molecular targets. The aminoethylcarbamoyl group can form hydrogen bonds with biological macromolecules, while the phenoxy and but-2-enoic acid moieties can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid: Similar structure but with an anilino group instead of a phenoxy group.
4-{4-[(2-Aminoethyl)carbamoyl]phenyl}but-2-enoic acid: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness
4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the phenoxy and but-2-enoic acid moieties allows for diverse chemical interactions and applications in various fields of research.
Propiedades
Número CAS |
919771-94-1 |
|---|---|
Fórmula molecular |
C13H16N2O4 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
4-[4-(2-aminoethylcarbamoyl)phenoxy]but-2-enoic acid |
InChI |
InChI=1S/C13H16N2O4/c14-7-8-15-13(18)10-3-5-11(6-4-10)19-9-1-2-12(16)17/h1-6H,7-9,14H2,(H,15,18)(H,16,17) |
Clave InChI |
SUZOXPDYJZRJIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCN)OCC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)
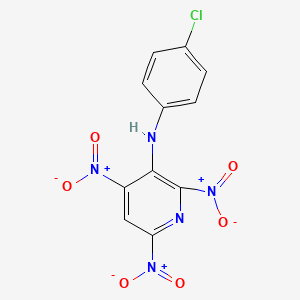
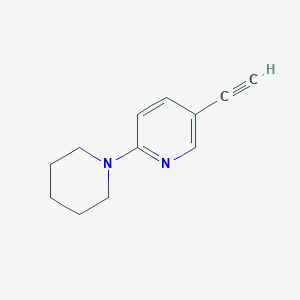
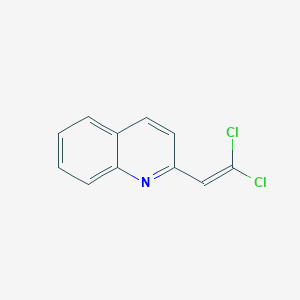
![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)

![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)
